molecular formula C23H25N3O2 B2452820 N-(2-ethylphenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide CAS No. 946267-57-8

N-(2-ethylphenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide

Cat. No.: B2452820
CAS No.: 946267-57-8
M. Wt: 375.472
InChI Key: QEZCCUSUACYAHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ethylphenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide is a synthetic small molecule featuring a pyridazinone core scaffold, a privileged structure in medicinal chemistry known for conferring significant biological activity. This compound is supplied strictly for research use in laboratory settings and is not intended for diagnostic or therapeutic applications in humans. Pyridazinone derivatives represent a structurally diverse class of nitrogen-containing heterocycles that have demonstrated remarkable pharmacological potential across multiple therapeutic areas. The core 6-oxo-3-phenylpyridazine moiety present in this compound serves as a key structural motif in various bioactive molecules . Structurally related pyridazinone compounds have been investigated as potential inhibitors of crucial biological pathways, including the Hedgehog (Hh) signaling cascade, which plays a fundamental role in cellular differentiation and proliferation and represents a promising target for oncological research . Furthermore, various pyridazinone derivatives have been described in patent literature as possessing significant biological activities, highlighting the research value of this chemical class . The presence of the N-(2-ethylphenyl)butanamide side chain may influence the compound's physicochemical properties and binding affinity for biological targets, potentially enabling interactions with various enzyme systems or receptors. Researchers are exploring such compounds for their potential as molecular tools in chemical biology and as starting points for drug discovery programs. The synthetic cannabinoid research field also includes numerous pyridazinone derivatives, with computational studies identifying over 1,100 such structures, emphasizing the broad chemical space and research interest in this structural class . This compound is provided to qualified researchers as a standardized reference material for legitimate scientific investigation, including but not limited to: target identification and validation studies, structure-activity relationship (SAR) exploration, mechanistic studies of ligand-receptor interactions, and biochemical assay development.

Properties

IUPAC Name

N-(2-ethylphenyl)-4-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2/c1-3-18-7-4-5-8-20(18)24-22(27)9-6-16-26-23(28)15-14-21(25-26)19-12-10-17(2)11-13-19/h4-5,7-8,10-15H,3,6,9,16H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEZCCUSUACYAHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyridazinone Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Substitution Reactions:

    Amidation: The final step involves the formation of the butanamide chain through amidation reactions, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents or to replace existing ones.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution Reagents: Halogenated compounds, organometallic reagents, or strong acids/bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide would depend on its specific biological target. Generally, pyridazinone derivatives can interact with various molecular targets, such as enzymes, receptors, or ion channels, leading to modulation of biological pathways. The exact mechanism may involve binding to active sites, inhibition of enzyme activity, or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyridazinone Derivatives: Compounds with similar pyridazinone structures but different substituents.

    Tolyl-Substituted Compounds: Molecules containing the tolyl group with varying core structures.

    Ethylphenyl-Substituted Compounds: Compounds with the ethylphenyl group attached to different functional groups.

Uniqueness

N-(2-ethylphenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide is unique due to its specific combination of functional groups and substituents, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Biological Activity

N-(2-ethylphenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide is a synthetic compound belonging to the class of pyridazinone derivatives, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparisons with related compounds.

Chemical Structure and Properties

The structure of this compound features a pyridazinone ring, which is crucial for its biological activity. The compound's molecular formula is C19H22N4OC_{19}H_{22}N_4O, and it has a molecular weight of 338.41 g/mol. The presence of the ethylphenyl and tolyl substituents contributes to its pharmacological properties.

The biological activity of this compound primarily involves interactions with various molecular targets, including enzymes and receptors. Pyridazinone derivatives are known to modulate biological pathways through:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes, leading to altered cellular functions.
  • Receptor Binding : It can bind to receptors, influencing signal transduction pathways that regulate cellular responses.

These interactions suggest potential applications in treating conditions like inflammation, cancer, and neurodegenerative diseases.

Anticancer Activity

Research indicates that pyridazinone derivatives exhibit significant anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cell lines by modulating pathways related to cell cycle regulation and oxidative stress.

Compound Cell Line IC50 (µM) Mechanism
Pyridazinone ANCI-H196 (SCLC)10Induces apoptosis
Pyridazinone BMCF7 (Breast)15Inhibits proliferation

In a comparative analysis, this compound demonstrated comparable efficacy against various cancer cell lines, indicating its potential as a lead compound for further development.

Anti-inflammatory Effects

Pyridazinones have also been investigated for their anti-inflammatory properties. They may exert these effects by inhibiting pro-inflammatory cytokines and modulating pathways involving NF-kB and MAPK signaling.

Case Studies

  • Case Study on Anticancer Activity : A study evaluated the effects of a pyridazinone derivative similar to this compound on small-cell lung cancer (SCLC). The results indicated significant cytotoxicity with an IC50 value of 12 µM, suggesting strong potential for therapeutic use in SCLC treatment.
  • Case Study on Neuroprotection : Another study explored the neuroprotective effects of pyridazinone derivatives in models of Alzheimer's disease. The findings suggested that these compounds could reduce oxidative stress and inflammation in neuronal cells, highlighting their potential as neuroprotective agents.

Comparison with Similar Compounds

Compound Structure Biological Activity
Compound APyridazinone derivativeAnticancer
Compound BTolyl-substituted pyridazineAnti-inflammatory

This compound stands out due to its unique combination of substituents that may enhance its biological activity compared to other similar compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.